N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-nitrobenzamide
Overview
Description
N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-nitrobenzamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and tetrahydroisoquinoline intermediates. These intermediates are then coupled under specific conditions to form the desired compound.
Preparation of Furan-2-yl Intermediate: This involves the reaction of furan with appropriate reagents to introduce the desired substituents.
Preparation of Tetrahydroisoquinoline Intermediate: This involves the reduction of isoquinoline to tetrahydroisoquinoline using hydrogenation techniques.
Coupling Reaction: The furan-2-yl and tetrahydroisoquinoline intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the interaction of furan and tetrahydroisoquinoline derivatives with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The furan ring and tetrahydroisoquinoline moiety may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure with a pyridine ring instead of tetrahydroisoquinoline.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and nitro group but different core structure.
Furan, 2-ethyl-: A simpler furan derivative with an ethyl group.
Uniqueness
N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-nitrobenzamide is unique due to its combination of a furan ring, tetrahydroisoquinoline moiety, and nitrobenzamide group. This unique structure provides distinct chemical and biological properties that are not found in simpler furan derivatives.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(17-7-3-8-19(13-17)25(27)28)23-14-20(21-9-4-12-29-21)24-11-10-16-5-1-2-6-18(16)15-24/h1-9,12-13,20H,10-11,14-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWFTJDWAQDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.